N-Isobutyl diethylphosphonoacetamide

Description

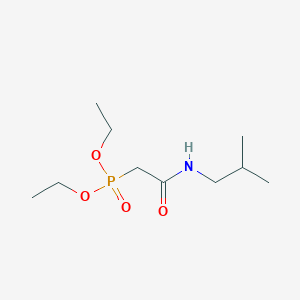

N-Isobutyl diethylphosphonoacetamide is a chemical compound with the molecular formula C10H22NO4P. It is known for its unique structure, which includes a phosphonate group and an amide group. This compound is used in various research and industrial applications due to its versatile chemical properties .

Properties

IUPAC Name |

2-diethoxyphosphoryl-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22NO4P/c1-5-14-16(13,15-6-2)8-10(12)11-7-9(3)4/h9H,5-8H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAYSONYHAHHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)NCC(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isobutyl diethylphosphonoacetamide can be synthesized through a multi-step process involving the reaction of diethyl phosphite with isobutylamine and acetic anhydride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl diethylphosphonoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phosphonates. These products have diverse applications in different fields .

Scientific Research Applications

N-Isobutyl diethylphosphonoacetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of N-Isobutyl diethylphosphonoacetamide involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can modulate the activity of the enzyme, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Isobutyl diethylphosphonoacetamide include:

- Diethyl phosphonoacetate

- N-Isobutylacetamide

- Phosphonic acid derivatives

Uniqueness

This compound stands out due to its combination of a phosphonate group and an amide group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring specific enzyme interactions and chemical transformations .

Biological Activity

N-Isobutyl diethylphosphonoacetamide (IBDEPA) is a compound of interest due to its potential biological activities, particularly in immunomodulation and its role as a phosphonoacetamide derivative. This article explores the biological activity of IBDEPA, including structure-activity relationships (SAR), case studies, and detailed research findings.

IBDEPA acts primarily as an agonist for Toll-like receptors (TLRs), specifically TLR7. The engagement of TLR7 in plasmacytoid dendritic cells leads to the induction of interferon-alpha (IFN-α) and interferon-beta (IFN-β), which are crucial for adaptive immunity. The compound's structure significantly influences its potency and specificity towards TLR7, with certain substitutions enhancing its agonistic activity while maintaining low pro-inflammatory profiles .

Structure-Activity Relationships (SAR)

Research indicates that the potency of IBDEPA analogues can be enhanced through specific structural modifications. For instance, N6-substituted analogues with electron-rich substituents exhibit increased TLR7 agonistic activity. Conversely, modifications that introduce bulky groups can reduce efficacy. The following table summarizes key findings from SAR studies:

| Compound Structure | TLR7 Activity | IFN-α Induction | Pro-inflammatory Cytokines |

|---|---|---|---|

| N6-benzyl | High | Significant | Minimal |

| N4-acyl | Abrogated | None | High |

| N6-isobutyl | Moderate | Moderate | Low |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of IBDEPA in various models:

- Immunomodulatory Effects : In vitro studies using human peripheral blood mononuclear cells (PBMCs) demonstrated that IBDEPA significantly induces IFN-α while minimally stimulating pro-inflammatory cytokines. This suggests its potential as an adjuvant in vaccine formulations .

- In Vivo Models : Animal studies have shown that IBDEPA can enhance immune responses in mouse models, leading to improved outcomes in viral infections. The compound's ability to modulate immune responses without inducing severe inflammation is particularly noteworthy .

- Comparative Studies : When compared to other TLR agonists, IBDEPA exhibited a unique profile characterized by strong type I interferon induction and weak pro-inflammatory effects. This makes it a candidate for therapeutic applications where modulation of immune responses is desired without excessive inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.